molecular formula C17H26N3O15P B1199437 Cmp-2-keto-3-deoxy-octulosonic acid

Cmp-2-keto-3-deoxy-octulosonic acid

Cat. No.: B1199437
M. Wt: 543.4 g/mol
InChI Key: YWWJKULNWGRYAS-UOVSKDHASA-N
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Description

Cmp-2-Keto-3-Deoxy-Octulosonic Acid is a compound that plays a crucial role in the biosynthesis of lipopolysaccharides in Gram-negative bacteria. It is a sugar derivative that is essential for the structural integrity and function of bacterial cell walls .

Chemical Reactions Analysis

Cmp-2-Keto-3-Deoxy-Octulosonic Acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Cmp-2-Keto-3-Deoxy-Octulosonic Acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Cmp-2-Keto-3-Deoxy-Octulosonic Acid involves its role as a substrate for the enzyme Kdo cytidyltransferase. This enzyme catalyzes the formation of CMP-Kdo, which is then incorporated into the lipopolysaccharide structure of Gram-negative bacteria. The molecular targets and pathways involved include the activation of the sugar-hydroxyl group and the correct positioning of the substrates by magnesium ions .

Comparison with Similar Compounds

Cmp-2-Keto-3-Deoxy-Octulosonic Acid is similar to other sugar derivatives like CMP-5-N-acetylneuraminic acid and CMP-acylneuraminate. it is unique in its specific role in the biosynthesis of lipopolysaccharides in Gram-negative bacteria . Other similar compounds include:

This compound stands out due to its specific function and importance in bacterial cell wall integrity and function.

Properties

Molecular Formula

C17H26N3O15P

Molecular Weight

543.4 g/mol

IUPAC Name

(2R,4R,5R,6R)-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C17H26N3O15P/c18-9-1-2-20(16(29)19-9)14-12(26)11(25)8(33-14)5-32-36(30,31)35-17(15(27)28)3-6(22)10(24)13(34-17)7(23)4-21/h1-2,6-8,10-14,21-26H,3-5H2,(H,27,28)(H,30,31)(H2,18,19,29)/t6-,7-,8-,10-,11-,12-,13-,14-,17-/m1/s1

InChI Key

YWWJKULNWGRYAS-UOVSKDHASA-N

Isomeric SMILES

C1[C@H]([C@H]([C@H](O[C@@]1(C(=O)O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)[C@@H](CO)O)O)O

SMILES

C1C(C(C(OC1(C(=O)O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)C(CO)O)O)O

Canonical SMILES

C1C(C(C(OC1(C(=O)O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)C(CO)O)O)O

Synonyms

CMP-KDO
cytidine-5'-monophosphate-3-deoxy-manno-octulosonic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cmp-2-keto-3-deoxy-octulosonic acid
Reactant of Route 2
Cmp-2-keto-3-deoxy-octulosonic acid
Reactant of Route 3
Cmp-2-keto-3-deoxy-octulosonic acid
Reactant of Route 4
Cmp-2-keto-3-deoxy-octulosonic acid
Reactant of Route 5
Cmp-2-keto-3-deoxy-octulosonic acid
Reactant of Route 6
Cmp-2-keto-3-deoxy-octulosonic acid

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